molecular formula C13H19BrClNO B1525692 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220019-96-4

3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1525692
CAS No.: 1220019-96-4
M. Wt: 320.65 g/mol
InChI Key: NLNYIUJJEZIXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[(4-bromophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNYIUJJEZIXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride generally involves three key stages:

  • Step 1: Preparation of Piperidine Intermediate
    The starting piperidine intermediate is commonly prepared by reduction of piperidin-4-one or direct use of piperidine derivatives.

  • Step 2: Ether Formation via Nucleophilic Substitution
    The piperidine intermediate is reacted with 4-bromobenzyl chloride in the presence of a base (e.g., sodium hydroxide, triethylamine) to form the benzyloxy methyl ether linkage. This reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile under controlled temperature conditions (0–25°C) to avoid side reactions and over-alkylation.

  • Step 3: Hydrochloride Salt Formation
    The free base product is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its water solubility and stability for further applications.

Detailed Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield and Purity
Solvent Dichloromethane, acetonitrile, or ethanol Aprotic solvents favor nucleophilic substitution efficiency
Base Sodium hydroxide, triethylamine, potassium carbonate Neutralizes HCl byproduct, promotes ether formation
Temperature 0–25°C (room temperature or slight cooling) Controls reaction rate and minimizes side products
Reaction Time 12–24 hours Ensures complete conversion of starting materials
Purification Method Recrystallization or column chromatography Achieves >95% purity confirmed by HPLC and NMR
Salt Formation Addition of HCl in ether or ethanol Converts free base to stable hydrochloride salt

Industrial Scale Synthesis

On an industrial scale, continuous flow chemistry techniques have been employed to enhance reaction control, reproducibility, and scalability. Optimization focuses on:

  • Precise temperature and pressure control to maximize yield and minimize impurities.
  • Use of automated systems to monitor reaction progress via in-line spectroscopic methods.
  • Efficient solvent recycling and waste minimization.

Reaction Mechanism and Chemical Analysis

The key synthetic step involves nucleophilic substitution where the piperidine nitrogen or oxygen attacks the electrophilic carbon of 4-bromobenzyl chloride, forming the ether linkage. The presence of the bromine atom on the benzyl moiety allows for further functionalization or substitution reactions if desired.

Types of Reactions Involved

Analytical Characterization

Technique Purpose Typical Observations
¹H and ¹³C NMR Structural confirmation of substituent positions Signals at δ 3.5–4.0 ppm (piperidine-O-CH₂), δ 7.2–7.6 ppm (aromatic protons)
High-Resolution Mass Spectrometry (HRMS) Molecular weight verification Molecular ion peak consistent with C₁₃H₁₉BrClNO (m/z ~320.65)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% with UV detection at 254 nm
Melting Point Analysis Confirmation of salt formation and purity Sharp melting point consistent with hydrochloride salt

Research Findings and Data Summary

Yield and Purity Data from Literature

Study/Source Yield (%) Purity (%) Notes on Reaction Conditions
BenchChem (2025) 75–85 >95 Sodium hydroxide base, dichloromethane solvent, 12–24 h reaction time
BenchChem (2025) 70–80 >95 Triethylamine base, acetonitrile solvent, room temperature
Industrial Reports 80–90 >98 Continuous flow chemistry, optimized temperature and solvent recycling

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome
Reduction of piperidin-4-one Reducing agent (e.g., NaBH₄) Formation of piperidine intermediate
Nucleophilic substitution 4-Bromobenzyl chloride, base (NaOH, Et₃N), solvent (DCM, MeCN), 0–25°C Formation of benzyloxy methyl ether
Salt formation HCl in ether or ethanol Conversion to hydrochloride salt
Purification Recrystallization or chromatography High purity (>95%) product

Chemical Reactions Analysis

Types of Reactions: 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride can undergo several types of chemical reactions:

  • Oxidation: : The bromobenzyl group can be oxidized to form various products depending on the reaction conditions.

  • Reduction: : The bromine atom can be replaced with hydrogen via catalytic hydrogenation.

  • Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Hydrogen gas with a palladium catalyst is often used for catalytic hydrogenation.

  • Substitution: : Nucleophiles such as thiolates or amines can be used to replace the bromine atom.

Major Products Formed: The major products depend on the type of reaction:

  • Oxidation: : Oxidized forms of the benzyl group.

  • Reduction: : Debrominated piperidine derivatives.

  • Substitution: : Piperidine compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its piperidine structure is conducive to modifications that enhance biological activity, making it a valuable precursor for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, studies evaluating its efficacy against various cancer cell lines have shown promising results.

Table 1: Anticancer Activity Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism
Study ABreast5.0Enzyme inhibition
Study BProstate7.2Receptor modulation

Organic Synthesis

3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride is utilized as a building block for synthesizing more complex molecules, including heterocycles and analogs of natural products. The bromine atom in its structure enhances its reactivity, allowing for various substitution reactions.

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions where the piperidine nitrogen attacks electrophilic centers in substituted benzyl halides.

Table 2: Common Synthetic Reactions

Reaction TypeDescription
Nucleophilic SubstitutionFormation of new carbon-nitrogen bonds
OxidationConversion to ketones or carboxylic acids
ReductionFormation of alcohols or amines
HydrolysisCleavage of ether linkages

Biological Studies

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its structure allows it to interact with various biological targets, influencing cellular pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity, particularly against pathogens like Mycobacterium tuberculosis.

Table 3: Antimicrobial Activity Studies

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Mycobacterium tuberculosis< 10 µg/mLCell wall synthesis inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact potency and selectivity.

Table 4: SAR Findings

Substituent ChangeEffect on Activity
Removal of bromineDecreased potency
Addition of methyl groupIncreased selectivity

Mechanism of Action

The mechanism by which 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. Its structure allows it to mimic or inhibit natural ligands, thus modulating biological pathways. The exact molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1220019-96-4
  • Molecular Formula: C₁₃H₁₉BrClNO
  • Molecular Weight : 320.65 g/mol
  • Purity : ≥95% (as per manufacturer specifications) .

Structural Features: The compound consists of a piperidine ring substituted at the 3-position with a [(4-bromobenzyl)oxy]methyl group.

Applications :
Though discontinued commercially (Biosynth), its structural framework suggests utility in medicinal chemistry, particularly as a building block for CNS-targeting molecules or protease inhibitors.

Comparison with Structurally Similar Compounds

4-(4-Bromophenyl)piperidine Hydrochloride

  • CAS No.: 80980-89-8
  • Molecular Formula : C₁₁H₁₅BrClN
  • Key Differences :
    • Substituent : A 4-bromophenyl group is directly attached to the piperidine ring (vs. a benzyloxymethyl group in the target compound).
    • Electronic Effects : The absence of an ether linker reduces polarity and may decrease solubility in polar solvents.
    • Pharmacological Relevance : Direct aryl substitution is common in dopamine receptor ligands, suggesting divergent biological targets compared to the target compound .

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride

  • CAS No.: 1220032-45-0
  • Molecular Formula: C₁₄H₂₁BrClNO
  • Key Differences: Linker Length: An ethyl (–CH₂CH₂–) spacer between the piperidine and benzyloxy group (vs. a methyl linker in the target compound). Synthetic Complexity: Additional carbons in the linker may complicate synthesis but improve metabolic stability.

3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride

  • CAS No.: 1289386-70-4
  • Molecular Formula: C₁₃H₁₈Cl₂FNO
  • Key Differences :
    • Halogen Substitution : Dual halogenation (Cl, F) on the benzyl ring alters electronic properties and steric bulk compared to a single bromine.
    • Bioactivity : Fluorine’s electronegativity may enhance binding to enzymes or receptors, while chlorine increases steric hindrance .

1-(4-Bromobenzyl)piperidine Hydrochloride

  • CAS No.: 1051368-74-1
  • Molecular Formula : C₁₂H₁₇BrClN
  • Key Differences: Substitution Position: The benzyl group is attached to the piperidine nitrogen (vs. the 3-position in the target compound).

Structural and Functional Analysis Table

Compound Name CAS No. Molecular Formula Substituent Features Key Properties
Target Compound 1220019-96-4 C₁₃H₁₉BrClNO 3-[(4-Bromobenzyloxy)methyl] High lipophilicity, ether flexibility
4-(4-Bromophenyl)piperidine HCl 80980-89-8 C₁₁H₁₅BrClN 4-Bromophenyl on piperidine Reduced polarity, direct aryl binding
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl 1220032-45-0 C₁₄H₂₁BrClNO Ethyl-linked benzyloxy Enhanced BBB penetration potential
3-(2-Cl-6-F-benzyloxymethyl)piperidine HCl 1289386-70-4 C₁₃H₁₈Cl₂FNO Dual halogenation on benzyl Increased steric/electronic modulation
1-(4-Bromobenzyl)piperidine HCl 1051368-74-1 C₁₂H₁₇BrClN N-Benzyl substitution Altered basicity, nitrogen steric effects

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s methyl linker simplifies synthesis compared to ethyl-linked analogs but may limit metabolic stability .
  • Degradation Profiles : Unlike paroxetine-related impurities (e.g., benzodioxol-substituted piperidines), the bromobenzyl group in the target compound may resist oxidative degradation but could undergo dehalogenation under acidic conditions .

Biological Activity

3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with piperidine derivatives and bromobenzyl alcohol.
  • Reagents : Common reagents include acid catalysts and solvents like dichloromethane or ethanol.
  • Procedure : The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to yield the final product with high purity.

This method ensures a good yield and purity, which are critical for subsequent biological evaluations.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. Preliminary studies suggest that it acts as an inhibitor against various fungal strains by interfering with their enzymatic functions. The presence of the bromine atom in its structure enhances its interaction with biological targets, potentially increasing its efficacy against pathogens.

Inhibition of Enzymes

The compound has been shown to interact effectively with specific enzymes involved in fungal metabolism. For instance, it may inhibit key enzymes that are essential for the growth and reproduction of fungi, thereby demonstrating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperidine ring or substitution patterns significantly affect biological activity. For example, compounds with similar structures but different substituents have been evaluated for their antifungal potency, revealing a correlation between structural features and bioactivity .

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Antifungal Activity : A study demonstrated that this compound inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL, showcasing its potential as an antifungal agent.
  • Comparative Analysis : In a comparative analysis with related compounds, this compound exhibited superior activity against Aspergillus niger compared to structurally similar derivatives .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Compound Target Organism IC50 (µg/mL) Mechanism of Action
3-{[(4-Bromobenzyl)oxy]methyl}piperidine HClCandida albicans10Inhibition of fungal enzyme activity
Related Compound AAspergillus niger15Disruption of cell wall synthesis
Related Compound BCryptococcus neoformans20Inhibition of ergosterol biosynthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 4-bromobenzyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Triethylamine or other bases are used to neutralize HCl byproducts . Key parameters include temperature control (0–25°C) and reaction times (12–24 hours). Purification via column chromatography or recrystallization achieves >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and benzyl group .
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., C₁₄H₁₉BrClNO₂: ~348.6 g/mol) .
  • HPLC with UV detection to assess purity (>95% as per industrial standards) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Hydrochloride salt form enhances water solubility slightly .
  • Stability : Store at –20°C in desiccated conditions; degradation observed under prolonged light exposure or high humidity .

Advanced Research Questions

Q. What strategies resolve contradictions between synthetic yield and bioactivity in piperidine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from trace impurities (e.g., unreacted intermediates) or stereochemical variations. Solutions include:

  • Orthogonal purification (e.g., preparative HPLC followed by ion-exchange chromatography) .
  • Chiral resolution via diastereomeric salt formation if stereocenters are present .
  • Activity-guided fractionation to isolate bioactive fractions and correlate with structural data .

Q. How does the 4-bromobenzyl group influence this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : The bromine atom enhances lipophilicity, potentially improving membrane permeability. The benzyl group may engage in π-π stacking with aromatic residues in target proteins (e.g., GPCRs or kinases). Computational docking studies using software like AutoDock Vina can validate these interactions .

Q. What experimental designs are recommended for assessing metabolic stability or toxicity in preclinical studies?

  • Methodological Answer :

  • In vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life .
  • Cytotoxicity screening via MTT assays in HEK-293 or HepG2 cell lines .
  • Reactive oxygen species (ROS) assays to evaluate oxidative stress induction .

Q. How can researchers address discrepancies in reported bioactivity data across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time) and validate compound purity via orthogonal methods. Use positive controls (e.g., known enzyme inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.